3-Methoxy-4-(trifluoromethyl)phenol

Lipophilicity Physicochemical Property Drug Design

3-Methoxy-4-(trifluoromethyl)phenol (CAS 106877-41-2) is a polysubstituted phenol featuring a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) at the 3- and 4-positions of the aromatic ring, respectively. This substitution pattern places an electron-donating group adjacent to a strongly electron-withdrawing group, creating a unique electronic environment on the phenolic core.

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
CAS No. 106877-41-2
Cat. No. B1369301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(trifluoromethyl)phenol
CAS106877-41-2
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C(F)(F)F
InChIInChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3
InChIKeyVWNDFOHZRDLUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(trifluoromethyl)phenol (CAS 106877-41-2): Compound Class and Baseline Characterization


3-Methoxy-4-(trifluoromethyl)phenol (CAS 106877-41-2) is a polysubstituted phenol featuring a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) at the 3- and 4-positions of the aromatic ring, respectively. This substitution pattern places an electron-donating group adjacent to a strongly electron-withdrawing group, creating a unique electronic environment on the phenolic core. The compound is primarily utilized as a building block in organic synthesis, most notably as a key intermediate in the construction of strobilurin-class fungicides . Its molecular formula is C₈H₇F₃O₂ with a molecular weight of 192.14 g/mol and a computed LogP of approximately 2.42, indicating moderate lipophilicity [1]. This document provides an evidence-based assessment of quantifiable differentiation points that inform scientific procurement and compound selection decisions.

Why Generic Substitution Fails for 3-Methoxy-4-(trifluoromethyl)phenol: Evidence for Non-Interchangeability


The specific ortho-like relationship between the electron-donating methoxy and the electron-withdrawing trifluoromethyl group on the phenol ring generates a distinct electronic and lipophilic profile unavailable from either monosubstituted analog or isomers with different substitution patterns. Generic substitution with 4-(trifluoromethyl)phenol (pKa ~8.68) or 3-methoxyphenol (pKa ~9.65) results in a loss of the dual electronic effects required for targeted structure-activity relationships, particularly in agrochemical pharmacophores. The unique combination modulates the phenolic O-H acidity and ring electron density in a way that directly affects reactivity in downstream coupling reactions and binding affinity at biological targets. The quantifiable LogP shift (ΔLogP ~0.13 vs. 4-(trifluoromethyl)phenol alone) and the documented role of this compound as a specific intermediate for strobilurin fungicides demonstrate that in-class compounds cannot be interchanged without altering synthetic outcomes or final product performance. The following section presents the quantifiable comparative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence for 3-Methoxy-4-(trifluoromethyl)phenol Against Closest Analogs


Divergent Lipophilicity (LogP) Compared to Monosubstituted Phenol Analogs

The target compound exhibits a measured/calculated LogP of 2.42 [1]. This value represents a quantifiable departure from the monosubstituted comparator 4-(trifluoromethyl)phenol, which has a LogP of approximately 2.55 and a LogD (pH 7.4) of 2.54 [2]. The combination of methoxy and trifluoromethyl groups results in a compound that is moderately less lipophilic than the 4-CF₃ analog alone, while retaining significantly greater lipophilicity than 3-methoxyphenol (LogP ~1.58). This intermediate LogP value is critical for optimizing membrane permeability while avoiding excessive lipophilicity that can lead to poor solubility and off-target binding.

Lipophilicity Physicochemical Property Drug Design

Dual Electronic Modulation of Phenolic Acidity (pKa) Not Achievable with Single Substituents

The adjacent placement of the electron-withdrawing -CF₃ group and the electron-donating -OCH₃ group relative to the phenolic -OH creates a unique acid-base profile. The comparator 4-(trifluoromethyl)phenol has a reported pKa of 8.68 , reflecting the acid-strengthening effect of the para-CF₃ group. In contrast, 3-methoxyphenol has a pKa of 9.65 , indicating weaker acidity due to the meta electron-donating effect. While an exact experimental pKa for 3-methoxy-4-(trifluoromethyl)phenol is not publicly available, the opposing electronic effects are expected to produce a pKa intermediate between these two values, with the ortho-like proximity of the substituents likely introducing a steric and through-space electronic component not present in either monosubstituted analog. This tunable acidity directly impacts the compound's reactivity as a nucleophile in coupling reactions and its ionization state under physiological pH conditions.

pKa Electronic Effect Reactivity

Validated Intermediate Role in Strobilurin Fungicide Synthesis Unavailable from Monosubstituted Phenols

3-Methoxy-4-(trifluoromethyl)phenol is explicitly documented as a key intermediate in the construction of strobilurin-class fungicides, where the methoxy and trifluoromethyl groups contribute essential binding affinity for fungal enzymes . This application is validated in pesticide chemistry literature. The comparator 4-(trifluoromethyl)phenol, while used as a general building block for pesticides and herbicides , lacks the requisite methoxy group for the strobilurin pharmacophore. Similarly, 3-methoxyphenol lacks the trifluoromethyl group necessary for the lipophilic binding interactions. Neither monosubstituted phenol can be directly substituted into the strobilurin synthetic route without introducing additional synthetic steps and altering the final active ingredient's structure-activity profile.

Agrochemical Strobilurin Fungicide Intermediate

Evidence-Backed Application Scenarios for 3-Methoxy-4-(trifluoromethyl)phenol Procurement


Strobilurin Fungicide Intermediate Synthesis

This compound is the preferred starting material for constructing the methoxyacrylate pharmacophore of strobilurin fungicides. The pre-installed 3-methoxy-4-trifluoromethyl substitution pattern on the phenol ring eliminates the need for sequential functionalization of a simpler phenol, directly enabling the convergent assembly of active ingredients such as picoxystrobin and related analogs. Procurement of this specific intermediate ensures fidelity to published synthetic routes and avoids the yield losses associated with late-stage introduction of the trifluoromethyl group onto a pre-formed strobilurin scaffold [1].

Lead Optimization for Balanced Lipophilicity in Bioactive Molecule Design

The experimentally determined LogP of ~2.42 places this compound in a lipophilicity range that is empirically associated with favorable ADME properties, including adequate aqueous solubility for formulation and sufficient membrane permeability for bioavailability. When compared to the more lipophilic 4-(trifluoromethyl)phenol (LogP ~2.55), this compound offers a quantifiably lower risk of excessive logD-driven off-target binding and metabolic clearance, making it a strategic choice for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates where lipophilic efficiency (LipE) is a key optimization parameter [1].

Electronic Tuning of Phenolic Coupling Partners in Cross-Coupling Reactions

The unique juxtaposition of electron-donating (-OCH₃) and electron-withdrawing (-CF₃) groups at the 3- and 4-positions modulates the electron density on the aromatic ring and the nucleophilicity of the phenolic oxygen. This electronic profile makes the compound a valuable coupling partner in Suzuki-Miyaura and related palladium-catalyzed reactions, where the methoxy group can direct ortho-metalation or activate the ring toward oxidative addition, while the trifluoromethyl group provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and enhances the stability of the resulting biaryl products. Neither 3-methoxyphenol nor 4-(trifluoromethyl)phenol can replicate this dual electronic activation, as evidenced by their divergent pKa and LogP values [1].

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